methyl alpha-D-lyxopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

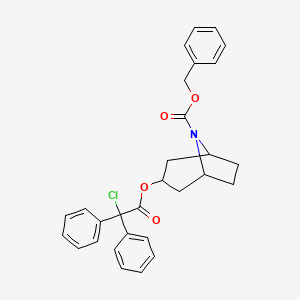

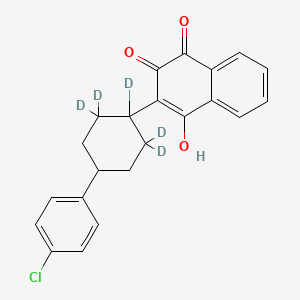

Methyl alpha-D-lyxopyranoside is a type of glycosyl compound . It is a biochemical reagent that is commonly used in various scientific research .

Synthesis Analysis

The synthesis of methyl alpha-D-lyxopyranoside and similar compounds has been a topic of interest in the scientific community . For instance, it has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .Molecular Structure Analysis

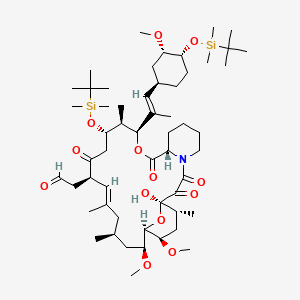

The molecular formula of methyl alpha-D-lyxopyranoside is C7H14O6, and its molecular weight is 194.18 . The structure of this compound includes a pyranose ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom .Chemical Reactions Analysis

Methyl alpha-D-lyxopyranoside can participate in various chemical reactions. For example, it has been used in the reaction of some methyl-pyranoside chlorosulfate ester derivatives with aluminum chloride .Physical And Chemical Properties Analysis

Methyl alpha-D-lyxopyranoside is a solid at 20°C . It is white to almost white in color and has a specific rotation of +77.0 to +82.0 degrees . It is also soluble in water .Wissenschaftliche Forschungsanwendungen

Methyl alpha-D-lyxopyranoside has been utilized in the synthesis of other compounds, such as methyl-3-amino-3-deoxy-alpha-D,L-lyxopyranoside, through various chemical processes including hydroboration, oxidation, and methanolysis (Picq, Anker, & Pachéco, 1984).

It serves as an intermediate in the preparation of derivatives of methyl beta-D-xylopyranoside, involving steps like regioselective enzymatic acetylation and deacetylation (Mastihubová, Mastihuba, & Biely, 2004).

Methyl alpha-D-mannopyranoside, a related compound, has been tested for its ability to prevent urinary tract infections in mice caused by Escherichia coli, indicating potential applications in infection prevention (Aronson et al., 1979).

The compound has also been involved in the development of transformations of monosaccharides by selective inversion, which is significant in the field of organic chemistry (Miethchen & Rentsch, 1994).

It has been used in nucleophilic substitution reactions of pyranose polytosylates, contributing to the understanding of chemical reactions in carbohydrate chemistry (McGeary, Amini, Tang, & Toth, 2004).

In medicinal chemistry, derivatives of methyl alpha-D-lyxopyranoside have been synthesized for biological evaluation as potential antitumor agents (Pejanovic et al., 2003).

Zukünftige Richtungen

The future directions of research on methyl alpha-D-lyxopyranoside could involve further exploration of its synthesis, chemical reactions, and applications. For example, β-xylopyranosides, which are similar to methyl alpha-D-lyxopyranoside, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-2-methoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-VANKVMQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl alpha-D-lyxopyranoside | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)